3-Chloro-2,4-difluorophenylboronic acid
Overview
Description
3-Chloro-2,4-difluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BClF2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2,4-difluorophenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . It’s also important to note that the compound’s bioavailability, distribution, metabolism, and excretion would be influenced by its chemical properties and the specific conditions under which it is used.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it can lead to the formation of fluorinated biaryl derivatives .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . The compound is typically used under mild and functional group tolerant reaction conditions . It’s also important to note that the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-difluorophenylboronic acid typically involves the borylation of 3-chloro-2,4-difluorobenzene. This can be achieved through various methods, including:
Direct Borylation: Using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base.
Lithiation-Borylation: Lithiation of 3-chloro-2,4-difluorobenzene followed by reaction with a boron source such as trimethyl borate.
Industrial Production Methods: Industrial production methods often involve scalable processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4-difluorophenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms biaryl compounds by coupling with aryl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Including potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
3-Chloro-2,4-difluorophenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 3-Chloro-2-fluorophenylboronic acid
Comparison: 3-Chloro-2,4-difluorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and in the synthesis of molecules with specific functional groups .
Properties
IUPAC Name |
(3-chloro-2,4-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRHYMTLJNUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394971 | |
Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-18-9 | |
Record name | B-(3-Chloro-2,4-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,4-difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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